Methyl 2,6-dimethyl-1H-indole-3-carboxylate
Overview
Description
“Methyl 2,6-dimethyl-1H-indole-3-carboxylate” is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . It is functionally related to an indole-3-carboxylic acid .
Synthesis Analysis
The synthesis of “Methyl 2,6-dimethyl-1H-indole-3-carboxylate” derivatives has been achieved through a palladium-catalyzed intramolecular oxidative coupling . The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation, obtaining the desired products in excellent yields and high regioselectivity .Scientific Research Applications
Antiviral Agents
Indole derivatives have been identified as potent antiviral agents. Specifically, compounds like 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A and other viruses . The structural modification of indole compounds, including the methyl ester group, can enhance their interaction with viral components, potentially blocking the replication process of viruses.
Anti-HIV Activity
The fight against HIV has seen the use of indole derivatives as a promising avenue. Compounds such as 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives have been synthesized and screened for their anti-HIV activity . These derivatives target the replication process in infected cells, offering a pathway to develop new treatments for HIV.
Anticancer Immunomodulators
Indole derivatives, including Methyl 2,6-dimethyl-1H-indole-3-carboxylate, have been explored as potential anticancer immunomodulators . By modulating the immune response, these compounds can enhance the body’s ability to fight cancer cells, either alone or in combination with other treatments.
Antibacterial Agents
The antibacterial properties of indole derivatives make them valuable in the development of new antibiotics. Their mechanism of action often involves interfering with bacterial cell wall synthesis or protein function, which can lead to the death of the bacterial cells .
Inhibitors of Hepatitis C Virus
Indole derivatives have been investigated as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase . This enzyme is crucial for the replication of the virus, and its inhibition can significantly reduce the viral load in patients.
Histamine H1-Blocking Activity
Histamine H1 blockers are commonly used to treat allergies. Indole derivatives have been found to possess histamine H1-blocking activity, which can be beneficial in developing new antihistamines with potentially fewer side effects .
Future Directions
Mechanism of Action
Target of Action
Methyl 2,6-dimethyl-1H-indole-3-carboxylate, also known as 2,6-Dimethylindole-3-carboxylic acid methyl ester, is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the cellular level . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, they have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse biological activities suggest that indole derivatives like Methyl 2,6-dimethyl-1H-indole-3-carboxylate can influence multiple biochemical pathways and their downstream effects.
Pharmacokinetics
It’s known that indole derivatives can cross the blood-brain barrier, suggesting good bioavailability .
Result of Action
Indole derivatives have been shown to inhibit the production of β-amyloid, an important factor in the pathogenesis of alzheimer’s disease . They have also been shown to inhibit ion exchange, melatonin synthesis, and aziridine production .
Action Environment
The action, efficacy, and stability of Methyl 2,6-dimethyl-1H-indole-3-carboxylate can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature
properties
IUPAC Name |
methyl 2,6-dimethyl-1H-indole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-4-5-9-10(6-7)13-8(2)11(9)12(14)15-3/h4-6,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJAYIUKGMSMHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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